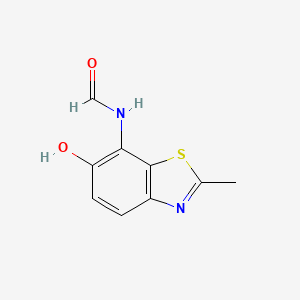
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide typically involves the formation of the benzothiazole ring followed by the introduction of the formamide group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The hydroxyl and methyl groups can be introduced through subsequent functionalization reactions. Finally, the formamide group is introduced via formylation reactions using formic acid or formamide derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Multicomponent reactions and one-pot synthesis techniques are also commonly used to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The hydroxyl and formamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound without the hydroxyl, methyl, and formamide groups.
2-Aminobenzothiazole: Lacks the hydroxyl and formamide groups.
6-Hydroxybenzothiazole: Lacks the methyl and formamide groups.
Uniqueness
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is unique due to the presence of the hydroxyl, methyl, and formamide groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
91192-35-7 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C9H8N2O2S/c1-5-11-6-2-3-7(13)8(10-4-12)9(6)14-5/h2-4,13H,1H3,(H,10,12) |
Clave InChI |
PRCOHNDAZNKYIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C(=C(C=C2)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


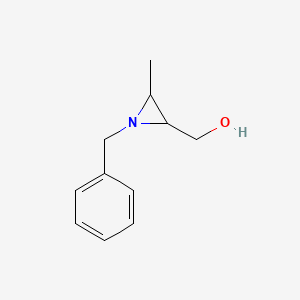
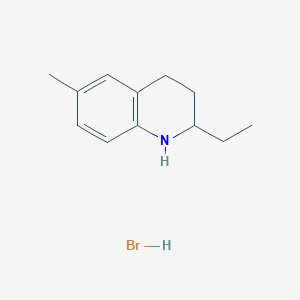

![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)

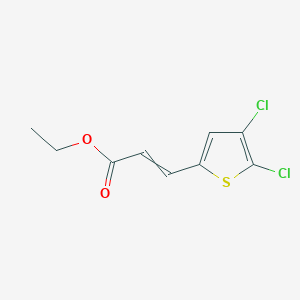
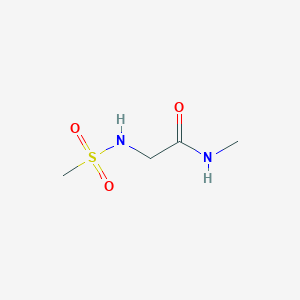

![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
methanone](/img/structure/B14352632.png)

![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
